PAPA NONOate

Vue d'ensemble

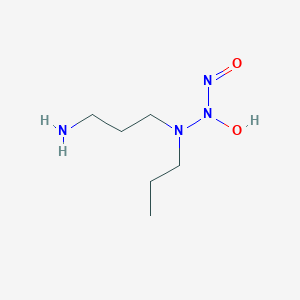

Description

PAPA NONOate: est une petite molécule de diazénumdiolate qui agit comme un donneur d'oxyde nitrique (NO) . Sa structure chimique se compose d'un groupe propylhydrazino lié à une partie oxyde nitrique. La demi-vie de libération de NO du composé est d'environ 77 minutes à température ambiante (22-25 °C) .

Mécanisme D'action

Target of Action

PAPA NONOate is a member of the diazeniumdiolates (NONOates) family, which are widely studied as nitric oxide (NO) donors . The primary target of this compound is the nitric oxide (NO) pathway . Nitric oxide is a simple and unstable free radical molecule that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

This compound interacts with its targets by releasing nitric oxide (NO). The released NO then interacts with various biochemical pathways, causing a range of physiological effects .

Biochemical Pathways

The released NO participates in various pathophysiological processes such as vasodilation, signaling, and endocrine regulation . It can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These states are mutually dependent and exchangeable .

Pharmacokinetics

This compound has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) . The release half-life of NO from this compound is 77 minutes at 22-25°C .

Result of Action

The release of NO from this compound has several effects. For instance, it has been shown to inhibit the hyperpolarization and contraction of arterial smooth muscles induced by phenylephrine, an α1-adrenoceptor agonist . It also increases the rate of collagen synthesis at the wound site, which may represent a potential research for impaired wound healing in diabetes .

Action Environment

The release of NO from this compound is sensitive to pH and temperature . Therefore, environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

PAPA NONOate plays a significant role in biochemical reactions, particularly as a nitric oxide (NO) donor . It interacts with various enzymes and proteins, influencing their function. For instance, it has been reported to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. For example, it has been demonstrated to regulate caspase-3 activity and suppress caspase-mediated apoptosis . It also shows anti-ischemic effects in vivo . In a study, this compound was found to significantly reduce the migration of breast cancer cells across human lung microvascular endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its function as a nitric oxide (NO) donor . It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it inhibits certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation, and activates receptors such as cannabinoid receptors involved in pain regulation, inflammation, and other physiological processes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound has an NO release half-life of 77 minutes at 22-25°C . This indicates that the compound is relatively stable and can release NO over an extended period.

Dosage Effects in Animal Models

While specific studies detailing the dosage effects of this compound in animal models are limited, it has been suggested that the effects of this compound may vary with different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor

Transport and Distribution

Given its role as a nitric oxide (NO) donor, it is likely that it can freely diffuse into tissues .

Subcellular Localization

As a nitric oxide (NO) donor, it is likely to be found wherever NO signaling is taking place within the cell .

Méthodes De Préparation

Voies de synthèse:: PAPA NONOate peut être synthétisé par diverses voies. Une méthode courante implique la réaction de la propylamine avec l'oxyde nitrique dans des conditions contrôlées. Le composé résultant est le this compound .

Production industrielle:: Bien que le this compound soit principalement utilisé dans les milieux de recherche, sa production à l'échelle industrielle suit généralement des voies de synthèse similaires. En raison de ses applications spécialisées, la production à grande échelle reste limitée.

Analyse Des Réactions Chimiques

Réactivité:: PAPA NONOate subit plusieurs réactions chimiques, notamment :

S-nitrosylation : This compound inhibe l'activité de la caspase-3 par S-nitrosylation, empêchant l'apoptose .

Amélioration de la synthèse du collagène : Dans la recherche sur le diabète, le this compound augmente la synthèse du collagène au niveau des plaies, ce qui pourrait aider à améliorer la cicatrisation des plaies .

Propylamine : Utilisée comme matière première.

Oxyde nitrique (NO) : Réagit avec la propylamine pour former le this compound.

Produits principaux : Le principal produit des réactions du this compound est le composé lui-même, qui libère du NO.

4. Applications de la recherche scientifique

This compound trouve des applications dans divers domaines scientifiques :

Recherche sur le diabète : Enquêter sur les mécanismes de cicatrisation des plaies altérés.

Activité antitumorale : Effets antitumoraux potentiels dus à la libération de NO .

5. Mécanisme d'action

This compound exerce ses effets par la libération de NO. Il interagit avec des cibles moléculaires, notamment la caspase-3, influençant les voies apoptotiques. La S-nitrosylation du résidu Cys-163 de la caspase-3 joue un rôle crucial .

Applications De Recherche Scientifique

PAPA NONOate finds applications in various scientific fields:

Diabetes Research: Investigating impaired wound healing mechanisms.

Anti-Tumor Activity: Potential anti-tumor effects due to NO release .

Comparaison Avec Des Composés Similaires

PAPA NONOate se distingue par ses propriétés uniques de libération de NO. Il présente des similitudes avec d'autres donneurs de NO, tels que la nitroglycérine et le nitroprussiate de sodium .

Activité Biologique

PAPA NONOate, or Propylamine Propylamine NONOate, is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities. This compound is particularly valued in pharmacological research due to its ability to release NO in a controlled manner, making it a useful tool for studying NO's physiological and therapeutic roles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 176.22 g/mol. It has a half-life of approximately 15 minutes at 37°C and pH 7.4, releasing two moles of NO per mole of this compound upon dissociation . The compound acts by donating NO, which is involved in various biological processes, including vasodilation, neurotransmission, and immune responses.

1. Cardiovascular Health

This compound has been studied for its vascular protective effects. Research indicates that it can reduce oxidative stress by inhibiting superoxide production in vascular tissues, which is crucial for conditions like atherosclerosis . In experimental models, this compound has shown promise in reducing neointimal hyperplasia and improving endothelial function .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The compound reduces biofilm formation and bacterial adhesion when used in conjunction with other agents . The mechanism involves the generation of reactive nitrogen species that disrupt bacterial cellular processes.

3. Biofilm Reduction

Recent studies have highlighted this compound's superior efficacy in biofilm reduction compared to other NO donors. At concentrations between 50-100 μM, it significantly decreases biofilm formation in bacterial cultures . This property is particularly beneficial for developing coatings for medical devices to prevent infections.

Case Study 1: Vascular Protection

In a study examining the effects of this compound on vascular smooth muscle cells (VSMCs), it was found that this NO donor could block the expression and activity of phosphodiesterase-5 (PDE5), which plays a role in degrading cGMP—a critical mediator of NO signaling. This blockade enhances the vasoprotective effects of NO by maintaining higher levels of cGMP within cells .

Case Study 2: Antimicrobial Efficacy

A controlled experiment evaluated the impact of this compound on biofilm-forming bacteria. When applied to E. coli cultures, this compound significantly inhibited biofilm development compared to control groups, demonstrating its potential as an antimicrobial agent in clinical settings .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| Half-life | 15 min at 37°C |

| NO Release per Mole | 2 moles |

| Antimicrobial Efficacy | Effective against E. coli, P. aeruginosa |

| Biofilm Reduction Concentration | 50-100 μM |

| Vascular Protective Mechanism | Inhibition of PDE5 activity |

Propriétés

IUPAC Name |

[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODRTFHTYGHQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PAPA NONOate release NO?

A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release NO. The rate of decomposition and subsequent NO release is influenced by factors like pH and temperature.

Q2: What are the primary targets of NO released by this compound?

A2: NO released by this compound can interact with various cellular targets, including:

- Soluble guanylate cyclase (sGC): Binding of NO to sGC leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, such as vasodilation. [, , , , , , ]

- Ion channels: NO can directly modulate the activity of ion channels, including K+ channels in airway smooth muscle cells, leading to bronchodilation. [, , , ]

- Enzymes: NO can inhibit enzymes like caspase-3 through S-nitrosylation, influencing apoptosis. [, ]

- Reactive oxygen species (ROS): NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidant involved in both physiological and pathological processes. [, , , ]

Q3: How does this compound affect cell viability?

A3: The effect of this compound on cell viability depends on the cell type, concentration, and exposure time:

- Protective effects: this compound can protect endothelial cells from apoptosis induced by TNF-alpha or serum depletion. []

- Cytotoxic effects: At higher concentrations, this compound can lead to cell death, particularly in epithelial cells, potentially through peroxynitrite formation. [, ]

Q4: How does this compound influence inflammation?

A4: this compound has been shown to have both pro- and anti-inflammatory effects:

- Anti-inflammatory: It can reduce neutrophil chemotactic activity induced by interleukin-8, potentially through peroxynitrite-mediated protein nitration. [] It can also reduce inflammation in the gastrointestinal tract by promoting NO-dependent biodegradation of graphene oxide. []

- Pro-inflammatory: In skeletal myotubes, this compound stimulates interleukin-6 production, a pro-inflammatory cytokine. []

Q5: How does this compound affect sodium transport in epithelial cells?

A5: this compound inhibits Na+ absorption across alveolar type II monolayers by inhibiting both amiloride-sensitive Na+ channels and Na+/K+-ATPase. [, ] It also decreases ENaC open probability in A6 and M1 cells, contributing to decreased Na+ transport. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H15N5O2, and its molecular weight is 193.22 g/mol.

Q7: Is this compound stable in solution?

A7: this compound decomposes spontaneously in aqueous solutions, releasing NO. Its stability is influenced by pH, temperature, and the presence of metal ions.

Q8: Are there any specific considerations for handling and storing this compound?

A8: this compound should be handled and stored carefully:

Q9: Have computational methods been used to study this compound?

A9: While the provided research papers don't delve into computational studies on this compound itself, computational methods like density functional theory (DFT) have been used to understand the reactivity of molecules relevant to NO biology, such as morpholine and morpholine carbamate. []

Q10: In what model systems has the efficacy of this compound been investigated?

A10: this compound has been studied in various in vitro and in vivo models, including:

- Cell culture: Studies have used various cell lines, including endothelial cells, epithelial cells, macrophages, and myotubes. [, , , , , ]

- Organ culture: Ex vivo studies have used isolated tissues like choroids and lung tissues. [, ]

- Animal models: Research has employed mice and rats to investigate the effects of this compound on various physiological processes, including wound healing, blood pressure regulation, and lipolysis. [, , , ]

Q11: Is this compound cytotoxic?

A11: this compound can be cytotoxic, particularly at higher concentrations and longer exposure times. This cytotoxicity is often attributed to the generation of peroxynitrite. [, ]

Q12: How is NO release from this compound measured?

A12: Several methods are used to measure NO release from this compound, including:

- Electrochemical detection: Direct measurement of NO using specialized electrodes. []

- Chemiluminescence: Reaction of NO with ozone to produce light, which is then quantified. [, ]

- Griess assay: Measurement of nitrite, a stable breakdown product of NO. []

- Fluorescent probes: Detection of NO using fluorescent dyes that react with NO or its metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.